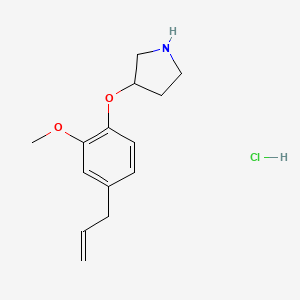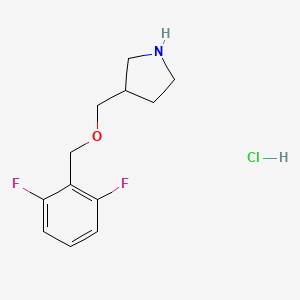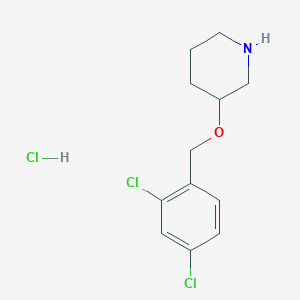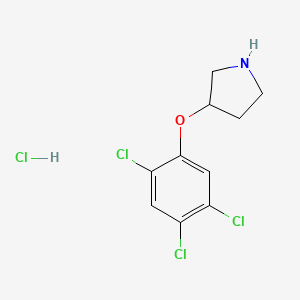![molecular formula C14H22ClNO B1397686 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220027-43-9](/img/structure/B1397686.png)
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride
描述
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a 4-isopropylbenzyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-isopropylbenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation. The temperature is maintained at around 25°C to 30°C, and the reaction is stirred for several hours to ensure completion.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of temperature and pressure. The use of automated systems ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the pyrrolidine ring or benzyl group.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Isopropylbenzyl alcohol
4-Isopropylbenzyl bromide
Pyrrolidine derivatives
Uniqueness: 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-12(4-6-13)10-16-14-7-8-15-9-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMHNKGUZKLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)
![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397607.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)

![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)

![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)

![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)
